2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Description
Chemical Identity and Structural Characteristics
This compound possesses the molecular formula C₁₄H₁₉BN₂O₂ and exhibits a molecular weight of 258.13 grams per mole. The compound bears the Chemical Abstracts Service registry number 1204580-79-9 and is catalogued under the European Community number 854-664-9. The structural architecture features a 2-methyl-2H-indazole core system with the pinacol boronic ester substituent positioned at the 6-position of the indazole ring. The pinacol protecting group consists of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety that effectively masks the boronic acid functionality while providing enhanced stability and handling characteristics.
The canonical Simplified Molecular Input Line Entry System representation of this compound is expressed as B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3C=C2)C, which clearly delineates the connectivity between the indazole heterocycle and the boronic ester protecting group. The International Chemical Identifier key VHMKRODPCQSCKW-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational analyses. The compound demonstrates excellent thermal stability with storage recommendations at ambient temperatures, and commercial preparations typically achieve purities exceeding 98 percent as determined by high-performance liquid chromatography analysis.
Historical Development in Boronic Ester Chemistry
The development of pinacol boronic esters represents a pivotal advancement in organoboron chemistry that emerged from the need to address stability limitations inherent in boronic acids. Research conducted by Denmark and colleagues provided groundbreaking insights into the mechanistic pathways governing boronic ester reactivity in cross-coupling reactions. Their investigations revealed that boronic esters can undergo direct transmetalation without requiring prior hydrolysis to the corresponding boronic acid, fundamentally altering the understanding of these transformations. The pinacol protecting group strategy gained prominence due to its ability to stabilize electron-deficient and sterically hindered boronic acids that would otherwise undergo rapid protodeboronation under basic conditions.
Historical studies demonstrated that pinacol boronic esters exhibit significantly enhanced shelf life compared to their boronic acid counterparts while maintaining excellent reactivity profiles in Suzuki-Miyaura cross-coupling reactions. The specific case of indazole-derived boronic esters emerged as synthetic targets due to the prevalence of indazole motifs in pharmaceutical compounds and the challenges associated with late-stage functionalization of these heterocycles. Denmark's mechanistic investigations revealed that the electron density of oxygen atoms in the boronic ester directly influences both the nucleophilic character of the carbon-boron bond and the ability to create vacant coordination sites on palladium centers during transmetalation. These findings established pinacol boronic esters as preferred reagents for demanding synthetic transformations, particularly in the construction of complex pharmaceutical intermediates where high yields and mild reaction conditions are essential.
Position Within Indazole-Based Boron Reagents
This compound occupies a unique position within the broader family of indazole-derived organoboron compounds, distinguished by its specific substitution pattern and protecting group chemistry. The compound is structurally related to several other indazole boronic acid derivatives, including 2-methylindazole-7-boronic acid (Chemical Abstracts Service number 1001907-58-9) and various positional isomers bearing boronic ester functionality at different ring positions. The 6-position substitution pattern provides distinct electronic properties compared to 4-position or 7-position isomers, influencing both synthetic accessibility and downstream reactivity profiles.
Comparative analysis reveals that the 6-substituted derivative exhibits enhanced stability relative to certain positional isomers, particularly under basic conditions commonly employed in cross-coupling reactions. The 2-methyl substitution on the indazole nitrogen atom provides additional steric protection and modulates the electronic environment of the heterocycle, contributing to the overall stability profile of the boronic ester. Commercial availability data indicates that multiple suppliers offer this compound with purities exceeding 96 percent, reflecting its importance in synthetic chemistry applications. Related compounds in this series include 2-Methyl-2H-indazole-4-boronic acid pinacol ester (Chemical Abstracts Service number 885698-95-3) and various unsubstituted indazole boronic ester derivatives, each offering distinct reactivity profiles and synthetic utility.
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-6-10-9-17(5)16-12(10)8-11/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMKRODPCQSCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656797 | |
| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-79-9 | |
| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Boronic esters, including pinacol boronic esters, are generally used as reagents in various organic synthesis reactions, particularly in suzuki–miyaura cross-coupling.
Mode of Action
Pinacol boronic esters, such as 2-Methylindazole-6-boronic Acid Pinacol Ester, are known to undergo protodeboronation, a process that involves the removal of the boron group. This process is catalyzed and involves a radical approach. The resulting product can then undergo further reactions, such as anti-Markovnikov alkene hydromethylation.
Biochemical Pathways
The biochemical pathways affected by 2-Methylindazole-6-boronic Acid Pinacol Ester are primarily related to its role in organic synthesis. For instance, it can participate in Suzuki–Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds. The compound can also be involved in the formal anti-Markovnikov hydromethylation of alkenes.
Pharmacokinetics
It’s important to note that pinacol boronic esters are generally considered stable and readily prepared, making them valuable building blocks in organic synthesis.
Result of Action
The result of the action of 2-Methylindazole-6-boronic Acid Pinacol Ester is the formation of new organic compounds through various reactions. For example, it can contribute to the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in organic synthesis.
Action Environment
The action, efficacy, and stability of 2-Methylindazole-6-boronic Acid Pinacol Ester can be influenced by various environmental factors. For instance, the protodeboronation process is catalytic and utilizes a radical approach. Additionally, the stability of pinacol boronic esters makes them suitable for use in various reaction conditions.
Biological Activity
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory activities, along with relevant case studies and research findings.
- Molecular Formula : C16H20BNO3
- Molecular Weight : 285.15 g/mol
- CAS Number : 1706749-69-0
Antimicrobial Activity
Research indicates that indazole derivatives exhibit potent antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various pathogens.
Table 1: Antimicrobial Efficacy of Indazole Derivatives
| Compound | Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 18 | Giardia intestinalis | 0.25 | |
| Compound 23 | Candida albicans | 0.15 | |
| Metronidazole | Giardia intestinalis | 3.2 |
The above table illustrates that certain derivatives of indazole demonstrate superior activity compared to metronidazole against Giardia intestinalis and Candida species.
Anti-inflammatory Activity
In addition to antimicrobial properties, the compound has shown potential as an anti-inflammatory agent. A study evaluating various indazole derivatives demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes.
Table 2: COX-2 Inhibition by Indazole Derivatives
| Compound | COX-2 Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| Compound 18 | 75 | 10 | |
| Compound 21 | 65 | 10 | |
| Rofecoxib | 85 | 10 |
This table indicates that several indazole derivatives are comparably effective to rofecoxib in inhibiting COX-2 activity.
Study on Antiprotozoal Activity
A study focused on the synthesis and biological evaluation of various indazole derivatives found that compounds containing the indazole scaffold exhibited significant antiprotozoal activity. Notably, compounds derived from the parent structure of this compound were tested against protozoan parasites such as Entamoeba histolytica and Trichomonas vaginalis. The results indicated IC50 values lower than those of standard treatments like metronidazole .
Cytotoxicity Assessment
Further investigations into the cytotoxicity of these compounds revealed low toxicity levels in human cell lines (HaCaT and HeLa), suggesting a favorable therapeutic index for potential clinical applications .
While the precise mechanisms of action for these compounds remain largely unexplored, it is hypothesized that their biological effects may relate to their ability to interact with specific molecular targets involved in microbial survival and inflammatory pathways.
Comparison with Similar Compounds
Methyl vs. Bulkier Alkyl Groups
- 2-Isopropyl variant : The compound 2-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole () shows a lower synthetic yield (17%) compared to its 1-isopropyl counterpart (40%), likely due to steric hindrance at the 2-position impeding boronation .
- tert-Butyl variant : 2-tert-Butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole () introduces greater steric bulk, which may reduce reactivity in cross-coupling reactions but enhance metabolic stability in pharmaceutical applications.
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Methoxy variant : 4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole () contains a methoxy group, which increases electron density at the indazole core. This enhances stability toward electrophilic attack but may reduce oxidative stability compared to the methyl-substituted target compound.
Positional Isomerism and Boronate Placement
- 1H vs. 2H Indazole Isomers : The 1H-indazole isomer (e.g., 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, ) lacks the methyl group at the 2-position, reducing steric hindrance. This may enhance reactivity in cross-coupling reactions but decrease selectivity in binding interactions .
Core Heterocycle Variations
- Quinazolinone Derivatives: 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(1H)-one () replaces the indazole core with a quinazolinone. The additional carbonyl group increases polarity and hydrogen-bonding capacity, which may improve binding affinity in kinase inhibitors but reduce cell permeability .
- Benzoxazole/Thiazole Derivatives : 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole () features a benzoxazole core, offering distinct electronic properties. Such derivatives are less common in medicinal chemistry but valuable in materials science for luminescent compounds .
Data Table: Key Comparative Properties
Q & A
Q. What are the standard synthetic routes for preparing 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole?
The compound is typically synthesized via a multi-step process involving:
- Bromination : Introduction of a bromine atom at the 6-position of 2-methylindazole.
- Borylation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in a solvent like 1,4-dioxane or THF. Reaction conditions often involve heating (80–100°C) for 12–24 hours under inert atmosphere .
- Purification : Column chromatography with petroleum ether:ethyl acetate (7:3) or recrystallization from DMF/acetic acid mixtures to achieve >95% purity .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and boron integration. For example, the dioxaborolane methyl groups appear as a singlet at δ 1.37 ppm in ¹H NMR .
- IR Spectroscopy : Peaks at ~1589 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O) verify functional groups .
- Elemental Analysis : Validates C, H, N, and B content with <0.4% deviation from theoretical values .
Q. What are the recommended storage conditions for this boronate ester?
Due to moisture sensitivity, store under inert atmosphere (argon or nitrogen) at 2–8°C. Use sealed, flame-dried glassware to prevent hydrolysis of the boronate group .
Q. How is the compound utilized in cross-coupling reactions?
It serves as a boronic ester precursor in Suzuki-Miyaura couplings for constructing biaryl systems. Typical conditions include:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
- Base: K₂CO₃ or CsF in THF/H₂O (3:1) at 80–100°C.
- Substrate scope: Aryl halides (Br, I) or triflates .
Advanced Research Questions
Q. How can conflicting purity data (e.g., NMR vs. HPLC) be resolved during characterization?
Discrepancies may arise from residual solvents or column chromatography byproducts. Use triangulation :
- NMR : Quantify residual solvents (e.g., DMSO-d₆) using internal standards.
- HPLC-MS : Detect low-level impurities (<1%) with reverse-phase C18 columns.
- Recrystallization : Repurify using DMF/EtOH to isolate crystalline product .
Q. What crystallographic tools are recommended for resolving structural ambiguities?
- SHELXL/SHELXS : For small-molecule refinement. Key parameters: R1 < 5%, wR2 < 15% .
- OLEX2 : Integrates structure solution (via charge-flipping) and graphical refinement. Use anisotropic displacement parameters for boron and adjacent atoms .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder in the dioxaborolane ring .
Q. How do steric effects from the indazole methyl group influence reactivity in cross-coupling?
The 2-methyl group induces steric hindrance, slowing transmetallation in Suzuki reactions. Mitigation strategies:
- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Optimize temperature (e.g., 90°C for 18 hours) to balance reactivity and side reactions .
Q. What computational methods predict the compound’s electronic properties?
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to model HOMO-LUMO gaps and charge distribution on boron.
- Vibrational Analysis : Compare computed IR spectra (e.g., B-O stretches) with experimental data to validate force fields .
Troubleshooting & Optimization
Q. Low yields in borylation: How to address incomplete conversion?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
